(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c17-12-3-1-5-18-15(12)24-11-4-7-20(10-11)16(22)13-9-14-21(19-13)6-2-8-23-14/h1,3,5,9,11H,2,4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKCQXQDVIGVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Synthesis of the Pyrrolidine Derivative: Pyrrolidine is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The bromopyridine intermediate is coupled with the pyrrolidine derivative using suitable coupling agents and conditions.
Formation of the Pyrazolo[5,1-b][1,3]oxazine Ring: The final step involves the formation of the pyrazolo[5,1-b][1,3]oxazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and pyrazolo[5,1-b][1,3]oxazine moieties.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing pyrrolidine and pyridine derivatives exhibit significant antimicrobial activities. Similar compounds have demonstrated effectiveness against various bacterial strains including:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| PA-1 | Staphylococcus aureus | 0.0039 |
| PA-1 | Escherichia coli | 0.025 |
The mechanism of action often involves interaction with microbial enzymes or receptors, leading to disruption in metabolic processes or cell wall synthesis. The presence of bromine enhances binding affinity due to its electronegative properties, potentially increasing the compound's efficacy against pathogens.
Anti-inflammatory Effects
Studies indicate that similar compounds have shown promise in reducing inflammatory responses. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
Pyrrolidine Ring : Essential for biological activity; stabilizes interactions with target proteins.
Case Studies
- Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for antibacterial properties. Compounds with halogen substitutions exhibited superior activity against both Gram-positive and Gram-negative bacteria.
- Pyridine-Based Compounds : Research focused on synthesizing pyridine derivatives showed promising results in inhibiting biofilm formation and enhancing antibacterial efficacy against resistant strains.
Potential Therapeutic Applications
Given its diverse biological activities, the compound could be explored for multiple therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Formulation of medications aimed at reducing inflammation in chronic diseases.
- Cancer Therapy : Investigating the compound's potential in targeting cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.
Mechanism of Action
The mechanism of action of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Analogues
Bioactivity : Brominated pyrazolo-oxazine derivatives (e.g., 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid) have shown inhibitory effects on kinases due to their ability to mimic ATP-binding motifs . The target compound’s pyrrolidine-bromopyridine extension may enhance binding to hydrophobic pockets in enzyme active sites.
Solubility and Stability: Compounds with hydroxyl or carboxylic acid groups (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol) exhibit higher aqueous solubility but lower membrane permeability compared to the target compound’s methanone-linked structure .
Limitations in Current Knowledge
- No direct pharmacological data for the target compound are available in the provided evidence. Its bioactivity must be inferred from structurally related molecules.
Biological Activity
The compound (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a brominated pyridine, a pyrrolidine moiety, and a pyrazolo[5,1-b][1,3]oxazine ring, suggesting diverse biological interactions. This article aims to explore its biological activity through various pharmacological studies and case analyses.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 350.21 g/mol. The unique combination of functional groups in its structure may confer specific biological properties.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |
| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroactive properties |
| Pyrazole Derivatives | Pyrazole ring | Anti-inflammatory, analgesic |
The presence of the bromopyridine and pyrrolidine moieties suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
The biological activity of this compound can be evaluated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammatory processes.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and inflammation .
- Cellular Uptake : The structural characteristics may enhance cellular permeability, facilitating the compound's bioavailability.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives due to their broad spectrum of biological activities. For instance:
- A study investigated the anti-inflammatory effects of pyrazole compounds in animal models, demonstrating significant reductions in edema and pain responses .
- Another research highlighted the anticancer properties of similar compounds by inducing apoptosis in cancer cell lines through caspase activation pathways .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For the pyrazolo[1,3]oxazine moiety, cyclization of hydrazine derivatives with carbonyl intermediates is common . The pyrrolidine-3-bromopyridine fragment may involve SNAr reactions between 3-bromo-2-hydroxypyridine and activated pyrrolidinyl intermediates. Protecting group strategies (e.g., tert-butyldimethylsilyl) are critical to prevent side reactions during coupling steps .
Q. Which spectroscopic techniques are essential for structural confirmation?
Q. How can researchers assess the compound’s purity for biological testing?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are recommended, with orthogonal methods like TLC or capillary electrophoresis to cross-validate .
Q. What solvent systems are optimal for solubility studies?
Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. For low solubility, consider co-solvents like cyclodextrins or PEG-400, ensuring <1% v/v to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Modify the bromopyridine (e.g., replace Br with Cl or CF3) or pyrazolooxazine (e.g., introduce methyl/fluoro groups) .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyrrolidinyl oxygen) .
- In vitro assays : Prioritize targets based on computational predictions to reduce screening scope .
Q. What experimental designs mitigate variability in biological assay data?
Adopt split-plot designs with randomized blocks to control for batch effects (e.g., cell passage number, reagent lots). Include internal controls (e.g., reference inhibitors) and triplicate technical replicates per biological replicate . For IC50 discrepancies, validate using orthogonal assays (e.g., fluorescence vs. luminescence readouts) .
Q. How should researchers address contradictions in metabolic stability data across species?
- Cross-species microsomal assays : Compare human, rat, and mouse liver microsomes under identical conditions (pH, temperature).
- CYP enzyme profiling : Identify species-specific isoforms responsible for metabolic differences using recombinant enzymes .
- Pharmacokinetic (PK) studies : Correlate in vitro stability with in vivo half-life in rodent models .
Q. What strategies resolve spectral data ambiguities (e.g., overlapping NMR signals)?
- 2D NMR : HSQC and HMBC differentiate coupled protons/carbons in crowded regions (e.g., pyrrolidinyl/pyrazolooxazine overlap) .
- Isotopic labeling : Introduce deuterium at specific positions to simplify proton assignments .
- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility .
Q. How can computational methods guide the optimization of physicochemical properties?
- LogP prediction : Use software like MarvinSuite or ACD/Labs to balance hydrophobicity for membrane permeability vs. aqueous solubility .
- pKa determination : Predict ionization states to optimize bioavailability (e.g., protonation of pyrrolidinyl nitrogen in acidic environments) .
Methodological Frameworks
Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action?
Link research to kinase inhibition or GPCR modulation hypotheses based on structural analogs. For example, pyrazolooxazine derivatives often target ATP-binding pockets in kinases, suggesting competitive inhibition assays with ATP analogs .
Q. How should researchers design long-term stability studies for this compound?
Follow ICH guidelines:
Q. What statistical approaches are suitable for analyzing dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC50/EC50 calculations. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring power analysis (α=0.05, β=0.2) to determine sample size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
